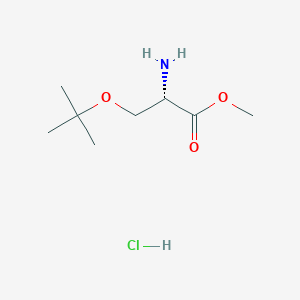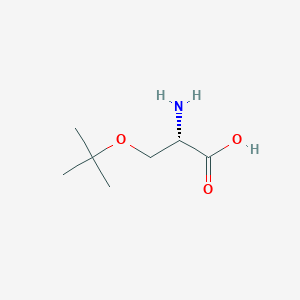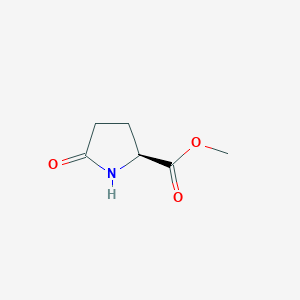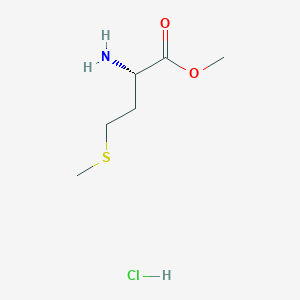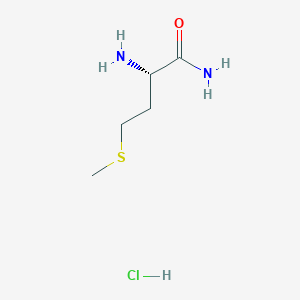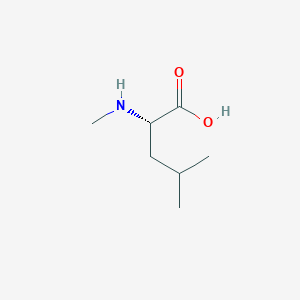![molecular formula C15H15NO2 B555396 (S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid CAS No. 155760-02-4](/img/structure/B555396.png)
(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
描述
准备方法
联苯丙氨酸可以使用多种方法合成。一种常见的合成路线涉及使用Fmoc-二苯丙氨酸作为构建块。 例如,Fmoc-二苯丙氨酸水凝胶的制备涉及pH转换方法,其中使用盐酸将pH逐渐降低从8到小于4 . 这种方法允许形成纤维基水凝胶。工业生产方法可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行优化。
化学反应分析
联苯丙氨酸会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。由这些反应形成的主要产物取决于所用试剂和具体条件。 例如,联苯丙氨酸的氧化会导致联苯丙氨酸氧化物的形成,而还原可以产生联苯丙氨酸醇 .
科学研究应用
联苯丙氨酸在科学研究中有多种应用。 在生物学中,联苯丙氨酸在超短肽的抗菌活性中起关键作用。 分子动力学模拟表明,联苯丙氨酸增强了肽与细菌膜相互作用并破坏细菌膜的能力 . 在医药领域,联苯丙氨酸衍生物正在探索其潜在的治疗应用,包括作为抗菌剂。
作用机制
联苯丙氨酸的作用机制涉及其与特定分子靶标和途径的相互作用。 在其抗菌活性方面,联苯丙氨酸与细菌膜相互作用,导致破坏和增加渗透性。 这种相互作用是通过联苯丙氨酸的疏水性促进的,这使得它可以插入膜的脂质双层 . 膜完整性的破坏最终导致细菌细胞死亡。
相似化合物的比较
联苯丙氨酸可以与其他类似化合物进行比较,例如苯丙氨酸和二苯丙氨酸。 虽然苯丙氨酸是一种天然存在的氨基酸,但联苯丙氨酸是一种合成衍生物,由于存在额外的苯环而具有增强的疏水性。 另一方面,二苯丙氨酸是由两个苯丙氨酸分子组成的二肽。 联苯丙氨酸的独特结构,包括其联苯部分,赋予了它与这些类似化合物相比具有独特的特性和应用 .
类似化合物
- 苯丙氨酸
- 二苯丙氨酸
- 4-联苯基-L-丙氨酸
属性
IUPAC Name |
(2S)-2-amino-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLABDVDPYLRZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375933 | |
| Record name | (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155760-02-4 | |
| Record name | (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Biphenylalanine shows promise as an attachment inhibitor of the HIV-1 gp120 protein, specifically targeting the CD4 binding site. [, , , ] This interaction prevents the virus from attaching to CD4 T-cells, hindering viral entry. [, ] Additionally, biphenylalanine exhibits affinity for cardiac troponin I, a protein integral to heart muscle contraction. [] Research suggests its binding could enable the development of diagnostic tools for cardiac injuries. [] Further investigations are exploring the interaction of biphenylalanine with integrins, specifically α4β1 and α4β7, as potential antagonists, which could have implications in inflammatory diseases. [, ]
A: In the context of HIV, biphenylalanine binding to gp120 prevents the interaction with CD4 T-cells, blocking viral entry and potentially inhibiting HIV infection. [, ] When incorporated into peptides, biphenylalanine enhances cellular uptake and promotes intracellular self-assembly, which is being explored for targeted drug delivery and cancer therapy. [] In the case of cardiac troponin I, the specific binding of biphenylalanine enables the development of fluorescent probes for detecting cardiac injuries. []
ANone: The molecular formula of biphenylalanine is C15H15NO2, and its molecular weight is 241.28 g/mol.
ANone: While basic structural data is available, the research papers provided focus more on its applications rather than detailed spectroscopic analysis. For comprehensive spectroscopic information, further research in databases like ChemSpider or PubChem would be beneficial.
ANone: The provided research does not indicate any inherent catalytic properties of biphenylalanine. Its application primarily revolves around its biological activity and use as a building block in peptide synthesis or as a component in fluorescent probes.
A: Computational tools like molecular docking and molecular dynamics simulations have been extensively used to investigate the interaction between biphenylalanine and HIV-1 gp120. [, , , ] These studies have provided valuable insights into the binding mechanism and have been crucial in designing more potent biphenylalanine derivatives. [, ] Quantitative Structure-Activity Relationship (QSAR) modeling has also been employed to explore the relationship between the structure of biphenylalanine derivatives and their activity as integrin antagonists. [, ]
A: Research on biphenylalanine derivatives reveals that structural modifications significantly impact their biological activity. For instance, incorporating biphenylalanine instead of tyrosine(methyl) in apratoxin A analog resulted in a 16-fold increase in cytotoxicity against HCT-116 cells. [, ] Additionally, studies on cyclic beta-casomorphin analogs showed that substituting the 2-naphthylalanine residue with biphenylalanine led to varying degrees of mu-opioid agonist/delta-opioid antagonist properties, highlighting the importance of the specific aromatic side chain at position 3 for receptor interaction. [, ] In another study, replacing phenylalanine with biphenylalanine in insulin analogs revealed crucial information about the structure-activity relationship, with the B25 biphenylalanine analog retaining significant activity while the B24 analog was inactive, emphasizing the importance of specific phenylalanine positions for insulin function. [] These findings demonstrate the significance of SAR studies in optimizing biphenylalanine-based compounds for specific therapeutic applications.
ANone: The provided research focuses primarily on the scientific and biological aspects of biphenylalanine. Information regarding specific SHE regulations and compliance requires consultation with relevant regulatory bodies and guidelines.
A: Studies investigating the metabolic fate of lactoferricin-based antimicrobial peptides containing biphenylalanine revealed they undergo rapid degradation by various enzymes in different metabolic compartments (plasma, liver, kidney, stomach, duodenum, brain). [] The half-life varied significantly depending on the matrix, highlighting the challenging metabolic profile of these peptides. []
ANone: The provided research does not mention any completed or ongoing clinical trials involving biphenylalanine or its analogs.
ANone: The current research primarily focuses on the initial development and characterization of biphenylalanine derivatives. As with many novel compounds, comprehensive investigation into potential resistance mechanisms is an ongoing area of research.
A: Incorporating biphenylalanine into peptide sequences has demonstrated increased cellular uptake. [] Studies using biphenylalanine-containing peptides for targeting cancer cells showed rapid cellular entry and accumulation within specific organelles like the endoplasmic reticulum and lysosomes. []
A: Research suggests that the specific affinity of a biphenylalanine-rich peptide for cardiac troponin I can be harnessed for developing fluorescent probes to detect cardiac injuries. [] This highlights the potential of biphenylalanine in diagnostic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



